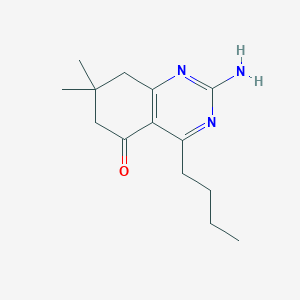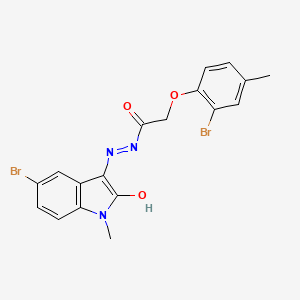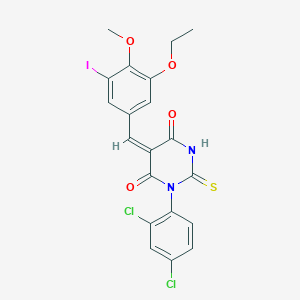
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as BQ-123, is a peptide that has been extensively studied for its potential therapeutic applications. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. BQ-123 is a potent and selective antagonist of the endothelin-1 (ET-1) receptor, which is involved in the regulation of blood pressure, vascular tone, and inflammation.
作用機序
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts as a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the endothelium, smooth muscle, and myocardium. ET-1 is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the ET-1 receptor, 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can reduce vascular resistance, improve blood flow, and reduce inflammation.
Biochemical and Physiological Effects:
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have several biochemical and physiological effects. It can reduce blood pressure, improve cardiac function, and increase blood flow to the kidneys. It can also reduce inflammation and inhibit the growth of tumors. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
実験室実験の利点と制限
One of the main advantages of 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is its high selectivity for the ET-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low yield and high cost make it difficult to produce in large quantities, which can limit its use in some experiments. Additionally, its potent vasoconstrictor effects can make it difficult to administer at high doses without causing adverse effects.
将来の方向性
There are several future directions for research on 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential use in the treatment of cardiovascular diseases, particularly hypertension and heart failure. Another area of interest is its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanisms underlying its effects and to develop more efficient methods for its synthesis.
合成法
The synthesis of 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves several steps, including the protection of the amino and carboxylic acid groups, coupling of the protected amino acid derivatives, and deprotection of the resulting peptide. The final product is obtained through purification by high-performance liquid chromatography (HPLC). The overall yield of the synthesis is typically low, which makes 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone an expensive compound to produce.
科学的研究の応用
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has also been investigated for its anti-inflammatory properties and its ability to inhibit tumor growth.
特性
IUPAC Name |
2-amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-5-6-9-12-10(17-13(15)16-9)7-14(2,3)8-11(12)18/h4-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGWNXVJTNMJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-{[(4-sec-butylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4922832.png)
![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4922833.png)
![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![N-benzyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}ethanamine](/img/structure/B4922888.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)